molecular formula C6H7N5 B12828304 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile CAS No. 644996-56-5

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12828304
CAS No.: 644996-56-5
M. Wt: 149.15 g/mol
InChI Key: IDDZTXDWVABNBA-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile (CAS 503428-95-3) is an imidazoline derivative characterized by a partially saturated imidazole ring with amino and methyl substituents at positions 2 and 1, respectively, and two nitrile groups at positions 4 and 5 . Its molecular formula is C₆H₇N₅, with a molecular weight of 157.16 g/mol.

Properties

CAS No.

644996-56-5

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-1-methyl-4,5-dihydroimidazole-4,5-dicarbonitrile

InChI

InChI=1S/C6H7N5/c1-11-5(3-8)4(2-7)10-6(11)9/h4-5H,1H3,(H2,9,10)

InChI Key

IDDZTXDWVABNBA-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(N=C1N)C#N)C#N

Origin of Product

United States

Preparation Methods

Cyclization of Diamines with Dicarbonitriles

A common synthetic approach involves reacting a suitable diamine or amino-substituted precursor with dicarbonitrile compounds under acidic or basic catalysis. The cyclization proceeds through nucleophilic attack of amino groups on activated nitrile carbons, followed by ring closure to form the imidazoline core.

  • Typical conditions: Heating at moderate temperatures (e.g., 70 °C) in solvents such as ethanol or under neat conditions.
  • Catalysts: Acidic or basic catalysts may be used to promote cyclization.
  • Reaction time: Usually 2–4 hours, with some protocols extending to overnight for improved yields.

One-Pot Sequential Procedures

Recent advances have demonstrated efficient one-pot, multi-component reactions combining amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride to form imidazoline derivatives, including 2-amino-substituted imidazoles.

  • Procedure: Mixing amines with ethyl cyanoacetate and ethyl glycinate hydrochloride, often with triethylamine to activate amino groups.
  • Temperature: Reflux or heating at 70 °C.
  • Advantages: High yields, environmentally friendly, cost-effective, and scalable.
  • Example yields: 75–90% depending on reagent ratios and reaction time.

Industrial Scale Synthesis

For industrial production, continuous flow reactors and automated systems optimize reaction parameters to maximize yield and purity. The process involves:

  • Controlled addition of reactants.
  • Precise temperature and pH control.
  • Use of solvents and catalysts tailored for large-scale synthesis.

Detailed Research Findings and Data

Reaction Optimization Data

Entry Cyclohexylamine (equiv) Ethyl Cyanoacetate (equiv) Ethylglycinate Hydrochloride (equiv) Yield (%)
1 1 1 1 75
2 1 1 1.2 90
3 1.2 1 1.2 80
4 1 1.2 1.2 80
5 1 1 1.5 85

Source: Sequential one-pot synthesis of imidazoline derivatives under neat conditions at 70 °C for 2 hours.

Mechanistic Insights

  • The amino group of ethyl glycinate hydrochloride attacks the cyano group of ethyl cyanoacetate, forming an intermediate with two active methylene groups.
  • Subsequent nucleophilic attack on the ester carbonyl leads to ring closure and elimination of an alcohol molecule, yielding the imidazoline ring.
  • Methylation at the nitrogen can be introduced via methylamine derivatives or methylation reagents during or after ring formation.

Alternative Synthetic Routes

  • Use of diamines such as 1,2-diaminoethane with ethyl cyanoacetate and ethyl glycinate hydrochloride to form bis-substituted imidazoline derivatives.
  • Microwave-assisted synthesis using amidoximes and activated alkynes to afford NH-imidazoles with regioselective substitution, which can be adapted for related imidazoline compounds.

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Yield Range Notes
Cyclization of diamines Diamine + dicarbonitrile Acidic/basic, 70 °C, 2–4 h Moderate Requires careful control of pH and temp.
One-pot sequential synthesis Amines + ethyl cyanoacetate + ethyl glycinate hydrochloride 70 °C, neat or ethanol reflux, 2 h 75–90% Environmentally friendly, scalable
Microwave-assisted synthesis Amidoximes + activated alkynes Microwave, catalytic DABCO Moderate Rapid, regioselective, adaptable
Industrial continuous flow Optimized precursors and catalysts Controlled temp, automated High Suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine (TEA) . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, heating compounds with acyl or sulfonyl chloride can lead to products substituted at the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .

Scientific Research Applications

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile) (TCAD)

  • Structure: Azo-bridged dimer of 2-amino-1H-imidazole-4,5-dicarbonitrile.
  • Key Properties: High thermal stability (decomposition at 369°C) . Synthesized via diazotization of 2-amino-1H-imidazole-4,5-dicarbonitrile followed by oxidative coupling . Applications: Energetic materials, gas generants, and precursors for high-nitrogen compounds like TTAZI .

2-Bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1)

  • Structure : Bromine substituent at position 2.
  • Key Properties: Molecular formula C₅HBrN₄; molecular weight 196.99 g/mol .

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8)

  • Structure : Ethyl group at position 1.
  • Key Properties: Increased hydrophobicity compared to the amino-methyl derivative. Potential use as a ligand or intermediate in organometallic synthesis .

2-Fluoro-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile (CAS 215317-92-3)

  • Structure : Fluorine substituent at position 2; partially saturated ring.
  • Key Properties :
    • Molecular formula C₆H₅FN₄; molecular weight 152.13 g/mol .
    • Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts.

Comparative Data Table

Compound Name Molecular Formula Substituents Thermal Stability (°C) Key Applications
2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile C₆H₇N₅ 1-Me, 2-NH₂, 4,5-CN Not reported Pharmaceutical intermediates, agrochemicals
TCAD C₁₀H₂N₁₀ Azo bridge, 4,5-CN 369 (decomposition) Energetic materials, gas generants
2-Bromo-1H-imidazole-4,5-dicarbonitrile C₅HBrN₄ 2-Br, 4,5-CN Not reported Synthetic intermediate
1-Ethyl-1H-imidazole-4,5-dicarbonitrile C₇H₆N₄ 1-Et, 4,5-CN Not reported Organometallic chemistry

Biological Activity

2-Amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 2-amino-1-methyl-4,5-dihydro-1H-imidazole derivatives often involves the reaction of various amines with ethyl cyanoacetate and ethyl glycinate hydrochloride. This process typically yields high percentages (90–98%) of the desired compounds in a short time frame under environmentally friendly conditions . The structural formula can be represented as follows:

C4H6N4\text{C}_4\text{H}_6\text{N}_4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazole derivatives, including 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile. In vitro tests have demonstrated significant antibacterial effects against various pathogens. For instance, derivatives showed inhibition zones comparable to standard antibiotics like chloramphenicol .

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy . Additionally, these compounds exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional treatments like Ciprofloxacin .

The mechanisms underlying the biological activities of 2-amino-1-methyl-4,5-dihydro-1H-imidazole derivatives include:

  • Enzyme Inhibition : These compounds have shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM respectively .
  • Biofilm Disruption : The compounds effectively reduced biofilm formation by interfering with bacterial adhesion mechanisms.

Case Study 1: Antibacterial Activity

A study conducted on a series of imidazole derivatives revealed that one particular derivative demonstrated an antibacterial percentage value of 80% against Escherichia coli. This was confirmed through molecular docking studies that illustrated how these compounds bind to bacterial targets such as the FabH-CoA complex .

Case Study 2: Synergistic Effects

Research has also indicated that certain derivatives exhibit synergistic effects when combined with established antibiotics. For example, co-administration with Ciprofloxacin significantly lowered the MICs of both agents, suggesting potential for combination therapies in treating resistant bacterial strains .

Data Summary

Activity Value/Effect
Antibacterial ActivityInhibition zones comparable to chloramphenicol
Minimum Inhibitory Concentration (MIC)0.22 - 0.25 μg/mL
DNA Gyrase Inhibition IC5012.27 - 31.64 μM
DHFR Inhibition IC500.52 - 2.67 μM
Biofilm ReductionSignificant compared to Ciprofloxacin

Q & A

Q. What synthetic methods are available for 2-amino-1-methyl-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves cyclization reactions with nitrile precursors. For example, catalytic methods using piperidine (e.g., in ethanol at 80°C) have achieved yields up to 63% . Optimization strategies include adjusting solvent systems (e.g., acetone or DMF), controlling reaction temperatures (55–80°C), and using anhydrous conditions to minimize side reactions. Post-reaction purification via chromatography is recommended for isolating the product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For instance:

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm correspond to methyl and amine protons in the imidazole ring.
  • IR : Stretching vibrations at ~2200 cm⁻¹ confirm nitrile (-C≡N) groups, while bands near 1600 cm⁻¹ indicate C=N imine bonds .
    High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity .

Q. What are the key physicochemical properties influencing experimental handling?

  • Melting Point : 168–175°C (lit.), requiring controlled heating during recrystallization .
  • Solubility : Soluble in polar aprotic solvents (DMF, acetone) but insoluble in water, necessitating solvent selection for reaction design .
  • Stability : Hygroscopic nature demands storage in anhydrous environments to prevent hydrolysis of nitrile groups .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to adenosine A2B receptors (A2BAR)?

Homology modeling using software like MOE (Molecular Operating Environment) enables binding mode analysis. For example:

  • Template Structures : Use PDB entries 2YDO (hA2AAR) and 3QAK (hA2AAR complexed with UK-432097) to model hA2BAR .
  • Docking Protocols : Optimize ligand conformations with AMBER99 force fields and validate stereochemistry using protein geometry monitors. Key interactions (e.g., hydrogen bonds with Phe173/Asn273) explain nanomolar EC₅₀ values observed in functional assays .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in agonist efficacy data?

SAR analysis reveals that para-substituents on the phenyl ring critically influence activity. For instance:

  • Cyclopropylmethoxy groups enhance binding by occupying hydrophobic sub-pockets near Leu863/Trp247, yielding EC₅₀ values of 9–350 nM.
  • Bulky substituents (e.g., ethyloxy) reduce activity due to steric hindrance, while smaller groups maintain partial agonism .
    Methodological validation involves synthesizing derivatives with systematic substituent variations and comparing experimental IC₅₀/Ki values with docking predictions .

Q. What computational approaches reconcile discrepancies between in vitro and in silico binding data?

  • Free Energy Calculations : Use MM-GBSA to refine docking scores and account for solvation effects.
  • Dynamic Simulations : Molecular dynamics (MD) over 100 ns can identify conformational changes in receptor-ligand complexes that explain deviations from static docking models .
  • Cheng-Prusoff Equation : Calculate Ki values from IC₅₀ data (Ki = IC₅₀/(1 + [C*]/Kd*)) to normalize for assay-specific variables like radioligand concentration .

Q. How can crystallographic data improve synthetic route design for analogs?

Single-crystal X-ray diffraction (e.g., using SHELXL) provides precise bond angles and dihedral constraints for imidazole derivatives. For example:

  • Torsion Angles : Optimize substituent orientation to minimize steric clashes during ring closure.
  • Hydrogen Bonding : Align nitrile groups with catalytic residues (e.g., in enzyme-mediated syntheses) to enhance reaction specificity .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed synthesis protocols , crystallographic databases (PDB), and computational tools (MOE, AMBER) .
  • Contradiction Management : Cross-validate SAR trends with orthogonal assays (e.g., SPR for binding kinetics) and iterative molecular modeling .

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